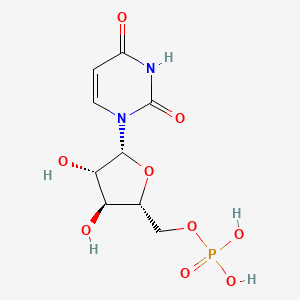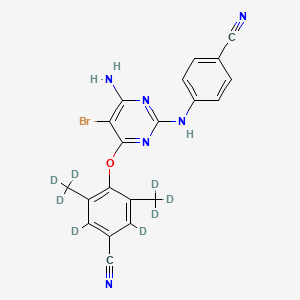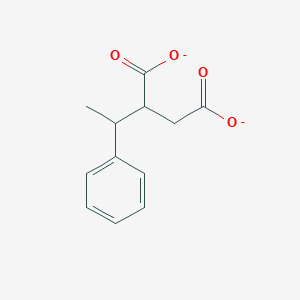
N6-Propionyl Cordycepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cordycepin from adenosine involves a multi-step chemical process, including orthoester reactions, hydrolysis, radical debromination, and hydrolysis of the acetyl group, to achieve a final yield with high purity (L. Ju, 2015). For N-acyl-cordycepin derivatives, including N6-Propionyl Cordycepin, chemical synthesis methods have been explored to modify the cordycepin molecule by attaching acyl groups to the nitrogen atom at the 6th position of the adenine ring, aiming to slow down its metabolic velocity and increase its bioavailability. The modification with propionyl groups, among others, has been studied, revealing that such chemical alterations can significantly affect the pharmacokinetic profiles of the compounds (Hua Wei et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the addition of a propionyl group to the cordycepin molecule. This structural modification impacts the molecule's interaction with biological systems and its pharmacokinetic behavior. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in confirming the structure and purity of synthesized cordycepin and its derivatives (L. Ju, 2015).
Chemical Reactions and Properties
Cordycepin's chemical reactions, particularly its incorporation into RNA, lead to premature chain termination due to its lack of a 3'-hydroxyl group. This property underlies many of its biological effects, such as inhibition of RNA synthesis in certain cellular processes. The addition of a propionyl group to cordycepin to produce this compound could affect these chemical interactions and biological outcomes, potentially altering its mechanism of action and enhancing its therapeutic profile (M. Siev et al., 1969).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its formulation and delivery as a therapeutic agent. These properties are influenced by the molecular structure of the compound. Although specific studies on the physical properties of this compound were not identified, the general understanding of cordycepin's physical properties provides a basis for predicting how modifications like propionylation might affect its behavior in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability under physiological conditions, and interaction with biomolecules, are essential for its bioactivity and therapeutic potential. The propionyl modification could influence these properties by affecting the compound's ability to interact with enzymes, receptors, and other cellular components, potentially leading to altered pharmacodynamics and pharmacokinetics compared to cordycepin itself. Understanding these chemical properties is crucial for developing this compound as a therapeutic agent, with studies on its synthesis and modifications providing insights into how to optimize its chemical behavior for medical use (Hua Wei et al., 2009).
Scientific Research Applications
Interaction with Human Serum Albumin Research has demonstrated the interaction between cordycepin derivatives and human serum albumin (HSA), which is crucial for understanding their bioavailability and therapeutic potential. Studies using UV and fluorescence spectroscopy have shown that cordycepin and its derivatives can bind with HSA, forming complexes. This interaction is essential for the clinical application of cordycepin and its derivatives, providing insights into their pharmacokinetics and pharmacodynamics (Meng et al., 2015).
Anti-inflammatory Effects Cordycepin has been found to have significant anti-inflammatory effects. Studies have shown that it can suppress the production of pro-inflammatory mediators and cytokines in macrophage cells, indicating its potential for treating inflammatory diseases. This suppression is linked to the inhibition of the Toll-like receptor 4 signaling pathway, highlighting cordycepin's therapeutic relevance in managing conditions associated with inflammation (Choi et al., 2014).
Impact on Metabolite Production under Stress The production of cordycepin and related metabolites is influenced by environmental stresses, such as heat and light. Research on Cordyceps militaris has revealed that certain stresses can enhance the production of cordycepin, offering strategies for increasing its yield in cultivation. This insight is valuable for both understanding the ecological roles of these compounds and optimizing their production for medical research and therapeutic applications (Jiaojiao et al., 2018).
Biosynthesis and Bioactive Components Cordyceps militaris, known for producing cordycepin, is studied for its bioactive components, including their biosynthesis pathways. Understanding these pathways is crucial for the biotechnological production of cordycepin and its derivatives, which have applications ranging from antitumor to immunomodulatory effects. Recent research has focused on elucidating these pathways to facilitate the microbial production of these valuable compounds (Wu et al., 2021).
Therapeutic Potential and Biological Applications Cordycepin's therapeutic potential spans various areas, including its anticancer, anti-inflammatory, and immunomodulatory effects. Studies have detailed its interactions with medicinal targets, its role as an external drug in cosmeceutical applications, and its biological applications as a ligand to uncover molecular structures. The metabolic mechanisms of cordycepin-producing fungi also provide insights into enhancing its medicinal potency (Qin et al., 2019).
Mechanism of Action
Target of Action
N6-Propionyl Cordycepin, a derivative of Cordycepin, has been found to target several key proteins and enzymes. One of the primary targets is ADAM17 , a sheddase associated with the modulation of the receptor ACE2 of SARS-CoV-2 . It also targets adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .
Mode of Action
This compound interacts with its targets in a variety of ways. It has been found to inhibit the expression of ADAM17, thereby potentially inhibiting the entry of SARS-CoV-2 into cells . Additionally, it associates with adenosine receptors to stimulate testosterone production .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to repress the ADAM17 expression upon different cancer cells . It also activates the cAMP-PKA-StAR pathway, leading to increased testosterone production . These pathways can have downstream effects on cell growth, immune response, and hormonal balance.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to inhibit the growth of several bacterial pathogens, including both Gram-positive and Gram-negative bacterial pathogens . It also has potential antitumor activity, as it has been found to inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules in the environment, such as other drugs or substances. Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
N6-Propionyl Cordycepin acts as an adenosine deaminase inhibitor . It interacts with various enzymes and proteins, affecting biochemical reactions. For instance, it directly inhibits tumors by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumor invasion and metastasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it consistently represses cell migration and cellular inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it down-regulates the expression of Bcl-2 protein and up-regulates the expression of p53, Bax, Caspase-3, and Caspase-9 proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to have a median inhibitory concentration (IC 50) of 135 µM, indicating its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to exhibit up to 3-fold antibacterial effect against H. pylori in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)/t7-,8+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRCIUDOEWOPKD-HHURGBBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)